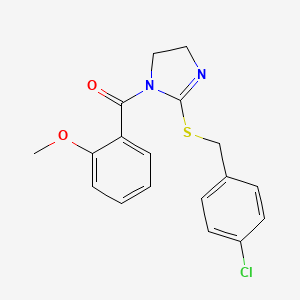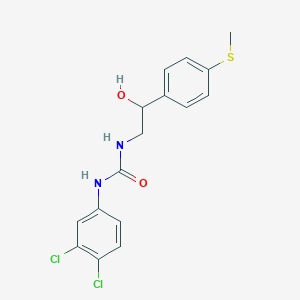
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, also known as DCPMU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DCPMU belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Pharmacological Research Tools and Drug Leads
Research has identified compounds structurally similar to 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea for their potential as pharmacological research tools and drug leads. For example, a study discovered a nonpeptidic agonist of the urotensin-II receptor, which could be useful in pharmacological research and as a potential drug lead due to its selectivity and drug-like properties (G. Croston et al., 2002).
Anti-Cancer Agents
Another area of application is in the development of potential anti-cancer agents. Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This research suggests that certain urea derivatives may lead to the development of potent, non-toxic, and target-specific anti-cancer agents (S. Denoyelle et al., 2012).
Environmental and Agricultural Applications
The environmental fate and degradation of similar urea-based compounds have been studied for their use as herbicides and nematicides, providing insights into their degradation mechanisms in soil and water. These studies help in understanding the environmental impact and effectiveness of such chemicals in agricultural applications (S. Katz & Richard F. Strusz, 1968; G. Gatidou & E. Iatrou, 2011).
Insecticide Development
Research into urea derivatives has also led to the discovery of new insecticides. Compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have demonstrated a novel mode of action as insecticides, showcasing the potential of such chemicals in pest control (R. Mulder & M. J. Gijswijt, 1973).
Corrosion Inhibition
Furthermore, urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments, which is crucial for extending the lifespan of metal structures and components in industrial applications (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15(21)9-19-16(22)20-11-4-7-13(17)14(18)8-11/h2-8,15,21H,9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVCOEDOJLTTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)
![6-Cyclopropyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2671561.png)
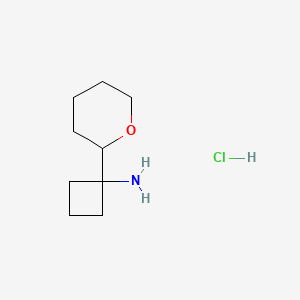
![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)
![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)
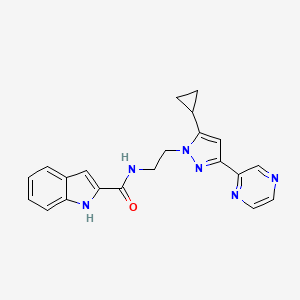
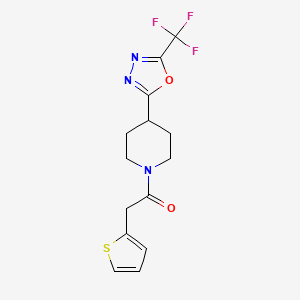
![1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2671569.png)
![4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2671573.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2671574.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2671576.png)
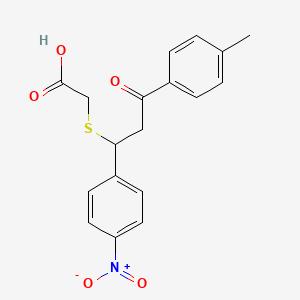
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2671581.png)
